molecular formula C6H9N3O5S2 B3331648 4-Amino-6-hydroxybenzene-1,3-disulfonamide CAS No. 85119-88-6

4-Amino-6-hydroxybenzene-1,3-disulfonamide

Cat. No.: B3331648
CAS No.: 85119-88-6
M. Wt: 267.3 g/mol
InChI Key: HRSZYCQOVNAYSU-UHFFFAOYSA-N
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Description

4-Amino-6-hydroxybenzene-1,3-disulfonamide is a sulfonamide compound with the molecular formula C6H9N3O5S2 and a molecular weight of 267.3 g/mol. It is commonly used in scientific research due to its various physical, chemical, and biological properties. This compound is a white crystalline powder that is soluble in water, methanol, and ethanol but insoluble in ether and chloroform.

Preparation Methods

4-Amino-6-hydroxybenzene-1,3-disulfonamide can be synthesized through the reaction of 4-amino-6-chlorobenzene-1,3-disulfonamide with sodium hydroxide. The reaction yields this compound and sodium chloride. The compound can be characterized using various analytical methods such as X-ray diffraction, nuclear magnetic resonance spectroscopy, and infrared spectroscopy.

Chemical Reactions Analysis

4-Amino-6-hydroxybenzene-1,3-disulfonamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Amino-6-hydroxybenzene-1,3-disulfonamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical methods.

    Biology: It is used in studies related to enzyme inhibition and protein binding.

    Medicine: It has been studied for its potential use in inhibiting the proliferation of tumor cells.

    Industry: It is used in the production of dyes and other chemical products.

Mechanism of Action

The mechanism of action of 4-Amino-6-hydroxybenzene-1,3-disulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to the suppression of cell proliferation and other biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-Amino-6-hydroxybenzene-1,3-disulfonamide is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

    4-Amino-6-chlorobenzene-1,3-disulfonamide: This compound is used as a precursor in the synthesis of this compound.

    4-Amino-6-hydroxybenzene-1,3-disulfonic acid: This compound has similar chemical properties but differs in its specific applications and uses.

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and research applications.

Properties

IUPAC Name

4-amino-6-hydroxybenzene-1,3-disulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O5S2/c7-3-1-4(10)6(16(9,13)14)2-5(3)15(8,11)12/h1-2,10H,7H2,(H2,8,11,12)(H2,9,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSZYCQOVNAYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)S(=O)(=O)N)S(=O)(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60833831
Record name 4-Amino-6-hydroxybenzene-1,3-disulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60833831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85119-88-6
Record name 4-Amino-6-hydroxybenzene-1,3-disulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60833831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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